

Application Notes and Protocols for Isomaltitol in Orally Disintegrating Tablets (ODTs)

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Compound of Interest

Compound Name: *Isomaltitol*

Cat. No.: *B1672253*

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These application notes provide a comprehensive overview of the use of **isomaltitol**, a sugar alcohol, as a key excipient in the formulation of orally disintegrating tablets (ODTs). The following sections detail the properties of **isomaltitol**, its application in ODT development, relevant quantitative data, and detailed experimental protocols for formulation and characterization.

Introduction to Isomaltitol in ODTs

Orally disintegrating tablets are a patient-centric dosage form designed to rapidly dissolve or disintegrate in the oral cavity without the need for water. This feature enhances patient compliance, particularly for pediatric, geriatric, and dysphagic populations. The choice of excipients is critical to achieving the desired ODT characteristics, such as rapid disintegration, pleasant mouthfeel, and sufficient tablet strength.

Isomaltitol, a polyol derived from sucrose, has emerged as a valuable excipient in ODT formulations.^[1] It is a white, odorless, water-soluble, and crystalline powder.^[1] Its properties, including good compressibility, low hygroscopicity, and a sweet taste, make it highly suitable for ODTs, especially those manufactured by direct compression.^{[2][3][4]}

Properties of Isomaltitol for ODT Formulation

Isomaltitol's unique combination of physical and chemical properties makes it an excellent candidate for ODTs:

- **Solubility and Disintegration:** Different grades of isomalt are available with varying solubilities, which directly impacts the disintegration time of the final tablet. For instance, the higher solubility grade, galenIQ™ 721, has been shown to produce ODTs with very good disintegration results.
- **Compressibility:** **Isomaltitol** exhibits good compressibility, making it suitable for direct compression, a cost-effective and straightforward tablet manufacturing method. Its plastic deformation behavior is similar to other polyols like sorbitol and mannitol.
- **Sweetness and Mouthfeel:** With approximately 45-70% the sweetness of sucrose, **isomaltitol** provides a pleasant taste, which is crucial for patient acceptance of ODTs.
- **Low Hygroscopicity:** **Isomaltitol** is non-hygroscopic, which contributes to the stability of moisture-sensitive active pharmaceutical ingredients (APIs) and the overall shelf-life of the ODTs.
- **Flowability:** Agglomerated grades of **isomaltitol** possess excellent flow properties, which is advantageous for handling and processing during tablet manufacturing.

Quantitative Data on Isomaltitol-Based ODTs

The following tables summarize key quantitative data from studies on ODTs formulated with **isomaltitol**. These parameters are crucial for evaluating the performance and quality of ODTs.

Table 1: Disintegration Time of **Isomaltitol**-Based ODTs

Formulation Details	Disintegration Time (seconds)	Reference
Isomaltitol (galenIQ™ 720 and 721) without superdisintegrants	200 - 500	
Isomaltitol (galenIQ™ 721) with crospovidone	< 20	

Table 2: Mechanical Properties of **Isomaltitol**-Based ODTs

Formulation Details	Compression Force (kN)	Tablet Hardness (N)	Friability (%)	Reference
Isomaltitol-based placebo tablets	3 - 11	40 - 100+	< 1.0	

Experimental Protocols

This section provides detailed methodologies for the formulation and evaluation of **isomaltitol**-based ODTs.

ODT Formulation via Direct Compression

Direct compression is a common and efficient method for manufacturing ODTs with **isomaltitol**.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Isomaltitol** (e.g., galenIQ™ 721)
- Superdisintegrant (e.g., crospovidone)
- Lubricant (e.g., magnesium stearate)
- Glidant (e.g., colloidal silicon dioxide)
- Flavoring and sweetening agents (as required)

Protocol:

- Sieving: Sieve all ingredients through an appropriate mesh screen (e.g., #40) to ensure uniformity.
- Blending:

- Place the API, **isomaltitol**, and superdisintegrant in a suitable blender (e.g., V-blender).
- Blend for a predetermined time (e.g., 15 minutes) to achieve a homogenous mixture.
- Lubrication:
 - Add the lubricant and glidant to the powder blend.
 - Blend for a shorter duration (e.g., 3-5 minutes) to ensure adequate lubrication and flow.
- Compression:
 - Transfer the final blend to a tablet press.
 - Compress the blend into tablets of the desired weight, hardness, and thickness using appropriate tooling.

ODT Characterization Protocols

4.2.1. Tablet Hardness Test

- Apparatus: Tablet hardness tester.
- Protocol:
 - Place a single tablet diametrically between the jaws of the tester.
 - Start the tester to apply a compressive force.
 - Record the force (in Newtons) required to fracture the tablet.
 - Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the average hardness.

4.2.2. Tablet Friability Test

- Apparatus: Friability tester.
- Protocol:

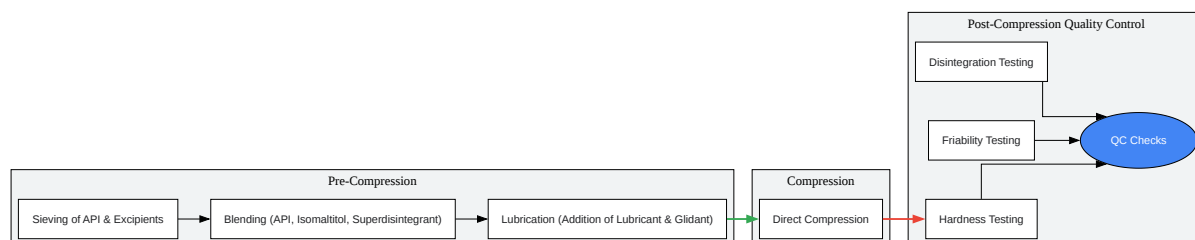
- Weigh a specific number of tablets (typically 10) and record the initial weight (W_{initial}).
- Place the tablets in the friability tester drum.
- Rotate the drum at 25 rpm for 4 minutes (100 rotations).
- Remove the tablets, de-dust them, and record the final weight (W_{final}).
- Calculate the friability using the formula: $\text{Friability (\%)} = [(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] \times 100$. A friability of less than 1% is generally considered acceptable.

4.2.3. In Vitro Disintegration Time Test

- Apparatus: Disintegration tester.
- Protocol:
 - Place one tablet in each of the six tubes of the basket-rack assembly.
 - Immerse the basket in a beaker containing a suitable dissolution medium (e.g., purified water) maintained at $37 \pm 2^{\circ}\text{C}$.
 - Start the apparatus to move the basket up and down.
 - Record the time taken for each tablet to completely disintegrate and pass through the screen. The European Pharmacopoeia specifies a disintegration time of less than 3 minutes for orodispersible tablets.

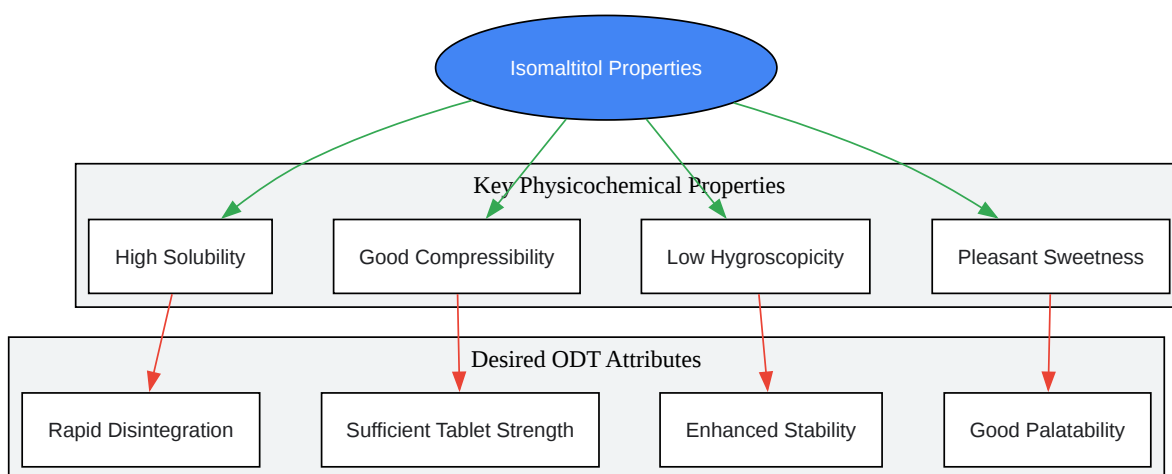
Visualizations

The following diagrams illustrate key processes and relationships in the development of **isomaltitol**-based ODTs.



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Caption: Workflow for Direct Compression of **Isomaltitol**-Based ODTs.



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Caption: Relationship between **Isomaltitol** Properties and ODT Attributes.

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